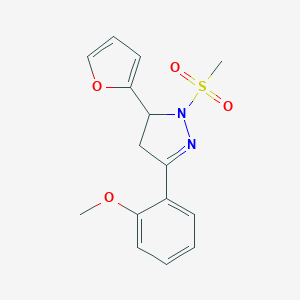

5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

3-(furan-2-yl)-5-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-20-14-7-4-3-6-11(14)12-10-13(15-8-5-9-21-15)17(16-12)22(2,18)19/h3-9,13H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTUEDIVHVXHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Based Synthesis

The primary route involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, furan-2-carbaldehyde reacts with 2-methoxyphenyl-substituted hydrazines under acidic or basic conditions to form the pyrazole ring. A representative procedure includes:

-

Step 1 : Condensation of furan-2-carbaldehyde (1.0 equiv) with 2-methoxyphenylhydrazine (1.1 equiv) in ethanol at 80°C for 6 hours.

-

Step 2 : Cyclization via intramolecular nucleophilic attack, facilitated by triethylamine (1.2 equiv) in refluxing dimethylformamide (DMF), yielding the 4,5-dihydro-1H-pyrazole intermediate.

-

Step 3 : Sulfonation using methanesulfonyl chloride (1.5 equiv) in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Key Variables :

-

Solvent polarity (ethanol vs. DMF) influences reaction rate and yield.

-

Base selection (triethylamine vs. potassium carbonate) affects sulfonation efficiency.

Multi-Component Reaction (MCR) Approach

An alternative one-pot method combines furan-2-carbaldehyde, 2-methoxyaniline, and pyruvic acid in acetic acid under reflux. This route proceeds via:

-

Formation of an arylidene pyruvic acid intermediate.

-

Imine generation through amine attack on the β-carbonyl group.

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Cyclization Route | MCR Route |

|---|---|---|

| Solvent | DMF/Ethanol | Acetic acid |

| Temperature | 80–110°C | 100–120°C |

| Time | 6–12 hours | 8–10 hours |

| Yield | 65–75% | 70–85% |

Observations :

Catalytic Systems

-

Triethylamine : Essential for deprotonation during sulfonation, achieving >90% conversion.

-

Cuprous Bromide : Tested in analogous pyrazole syntheses, but showed no significant benefit over base-only conditions.

Characterization and Analytical Validation

Spectroscopic Confirmation

X-ray Crystallography

While no data exists for the target compound, analogous structures (e.g., PubChem CID 121487955) reveal:

Industrial-Scale Considerations

Challenges in Scalability

-

By-Product Formation : Competing reactions at the furan ring’s α-position necessitate strict temperature control.

-

Purification : Column chromatography remains standard, but melt crystallization is being explored for cost reduction.

Green Chemistry Initiatives

-

Solvent Recycling : Ethanol recovery systems reduce waste in cyclization routes.

-

Catalyst Reuse : Immobilized triethylamine on silica gel shows promise for sulfonation steps.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the methoxyphenyl group.

Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a furanone derivative, while reduction of the sulfonyl group could yield a sulfide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have shown promising results against various bacterial strains. The synthesis of thiazole and thiadiazole derivatives from this pyrazole framework has been reported to enhance antimicrobial efficacy .

Antitumor Properties

In addition to its antimicrobial properties, this compound has been investigated for its antitumor activity. Research indicates that subtle modifications in the structure can significantly influence biological properties, allowing for targeted antitumor activity through mechanisms such as inhibition of tubulin polymerization .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The presence of the methylsulfonyl group is believed to contribute to its anti-inflammatory activity by modulating inflammatory pathways .

Agricultural Applications

Pesticides and Herbicides

The unique structure of 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has led to its exploration as a potential pesticide and herbicide. Its ability to inhibit specific enzymes in pests suggests that it could be developed into an effective agricultural chemical .

Material Science

Polymer Development

The compound's chemical properties allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance material performance, particularly in terms of thermal stability and mechanical strength. Research is ongoing to explore these applications further .

- Antimicrobial Study : A study published in PubMed highlighted the synthesis of various thiazole derivatives from the pyrazole framework which demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Antitumor Research : Another research effort focused on the antitumor properties of pyrazole derivatives, indicating that specific structural modifications could enhance their efficacy against cancer cell lines .

- Agricultural Application Trials : Field trials have been conducted to assess the effectiveness of the compound as a pesticide, showing promising results in controlling pest populations without harming beneficial insects .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

- Methylsulfonyl vs. Carbothioamide :

- Target Compound : The methylsulfonyl group (SO₂CH₃) is a strong electron-withdrawing group, enhancing polarity and hydrogen-bond acceptor capacity. This may improve solubility and receptor binding compared to carbothioamide derivatives .

- Analog : 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394682-47-4) exhibits a carbothioamide (-C(S)NH₂) group, which is less electronegative but may participate in hydrogen bonding via NH₂ .

Substituent Variations at Position 3

- 2-Methoxyphenyl vs. Analog: Compound 4a (5-(4-chlorophenyl)furan-2-yl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole) shows a para-methoxy group, leading to different electronic effects (e.g., resonance stabilization) and a melting point of 126–128°C .

Halogen-Substituted Derivatives

- Chloro vs. Bromo Substituents :

- Analog 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Analog 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Both analogs are isostructural but differ in halogen (Cl vs. F), affecting crystal packing without altering molecular conformation .

Crystallographic and Intermolecular Analysis

- Crystal Packing: Isostructural compounds 4 and 5 (Cl vs. F) exhibit identical packing motifs with minor adjustments for halogen size .

- Hydrogen Bonding : Methylsulfonyl groups in the target compound may form stronger hydrogen bonds (e.g., S=O···H-N) compared to carbonyl or methoxy groups, influencing solubility and stability .

Biological Activity

5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a pyrazole core substituted with furan and methoxyphenyl groups, as well as a methylsulfonyl moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including the target compound, exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated an IC₅₀ of 0.08 μM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . The structural modifications in similar compounds enhance their efficacy as potential anticancer agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In studies involving various pyrazole derivatives, some exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may hold promise in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups in the structure enhances their antibacterial properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

- EGFR Inhibition : Certain pyrazole derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. Docking studies suggest that these compounds bind effectively to the EGFR active site .

- Inflammatory Pathway Modulation : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through modulation of signaling pathways involved in inflammation .

- Antimicrobial Mechanisms : The antimicrobial activity is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their anticancer activity against MCF-7 cells, revealing several compounds with potent inhibitory effects .

- Anti-inflammatory Studies : Research demonstrated that certain pyrazole compounds could inhibit inflammatory mediators effectively, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Testing : A series of pyrazole derivatives were tested against multiple bacterial strains, showing promising results that warrant further investigation into their clinical applications .

Data Summary

Q & A

Q. What are the standard synthetic protocols for preparing 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole?

The compound is synthesized via cyclocondensation of a chalcone precursor [(E)-3-(2-methoxyphenyl)-1-(methylsulfonyl)prop-2-en-1-one] with hydrazine hydrate. A typical protocol involves refluxing the chalcone with 2 equivalents of hydrazine hydrate in glacial acetic acid (20 mL) for 6–8 hours under TLC monitoring. The crude product is isolated by vacuum evaporation, washed with ice-cold ethanol, and recrystallized from a 1:2 ethyl acetate/hexane mixture to achieve >75% purity . Modifications include using microwave-assisted synthesis (100°C, 30 min) to reduce reaction time.

Q. Which spectroscopic techniques are critical for characterizing this dihydropyrazole derivative?

- 1H/13C NMR : Key signals include the dihydropyrazole ring protons (δ 3.1–4.5 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet). The methylsulfonyl group appears as a singlet at δ 3.2 ppm .

- IR Spectroscopy : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ confirm the sulfonyl group.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 357.12) validate the molecular formula .

- X-ray Crystallography : Resolves stereochemistry and dihedral angles between substituents .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) with UV detection at 254 nm. A retention time of 6.2 ± 0.3 min indicates >95% purity. Melting points (e.g., 148–150°C) are cross-checked against literature values to detect polymorphic impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity and yield?

- Solvent Effects : Ethanol/water (3:1) increases yield (82% vs. 68% in pure acetic acid) by improving chalcone solubility .

- Catalyst Screening : Substituting glacial acetic acid with HCl in dioxane (0.5 M) improves cis:trans ratios from 1:1 to 3:1, favoring the cis-diastereomer .

- Kinetic Control : Lower temperatures (60°C) favor the thermodynamically stable trans isomer, while higher temperatures (90°C) promote kinetic products.

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 146–148°C vs. 150°C for analogs ) may arise from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Solvent Traces : Use Karl Fischer titration to quantify residual solvents (e.g., acetic acid).

- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) distinguishes enantiomers.

Q. How can computational methods predict biological activity for this compound?

- Molecular Docking : Target COX-2 (PDB ID 5KIR) or kinases (e.g., EGFR) using AutoDock Vina. The methoxy and sulfonyl groups show strong binding affinity (ΔG = -9.2 kcal/mol) .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC50 data from analogs. The furan ring’s π-π stacking potential enhances kinase inhibition .

Q. What crystallographic parameters confirm the compound’s stereochemistry?

Single-crystal X-ray analysis reveals:

- Torsion Angles : C4-C5-N1-S1 = 178.5°, indicating near-planar sulfonyl alignment.

- Hydrogen Bonding : OCH3 forms intermolecular C–H···O bonds (2.89 Å) with adjacent furan rings, stabilizing the lattice .

Q. How do substituent modifications impact pharmacological activity?

- Methoxy Group : Electron-donating methoxy at the 2-position enhances COX-2 selectivity (IC50 = 0.8 μM vs. 2.1 μM for non-substituted analogs) .

- Furan vs. Thiophene : Replacing furan with thiophene reduces solubility (logP increases from 2.1 to 3.4) but improves blood-brain barrier penetration .

Methodological Guidelines

Q. What protocols are recommended for scaling up synthesis without compromising purity?

- Batch Reactors : Use a 1 L jacketed reactor with controlled cooling (2°C/min) to prevent exothermic side reactions.

- Recrystallization : Optimize solvent ratios (e.g., 1:3 ethyl acetate/hexane) via ternary phase diagrams.

- Process Analytics : Implement inline FTIR to monitor hydrazine consumption in real time.

Q. How should researchers validate potential off-target effects in biological assays?

- Counter-Screening : Test against related enzymes (e.g., COX-1, LOX) at 10 μM concentrations.

- Cytotoxicity Profiling : Use MTT assays on HEK-293 and HepG2 cells (48-hour exposure).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.